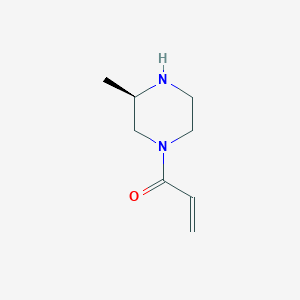![molecular formula C10H12N2 B11919952 Spiro[cyclopropane-1,3'-indolin]-6'-amine](/img/structure/B11919952.png)
Spiro[cyclopropane-1,3'-indolin]-6'-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[cyclopropane-1,3’-indolin]-6’-amine is a spirocyclic compound characterized by a unique three-dimensional structure where a cyclopropane ring is fused to an indoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclopropane-1,3’-indolin]-6’-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of indoline derivatives with cyclopropane-containing reagents in the presence of a catalyst. For example, the Corey–Chaykovsky reaction can be employed, where dimethyloxosulfonium methylide reacts with indoline derivatives to form the spirocyclic structure .
Industrial Production Methods
Industrial production of spiro[cyclopropane-1,3’-indolin]-6’-amine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[cyclopropane-1,3’-indolin]-6’-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Lead tetraacetate at low temperatures (−30 to −20 °C).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Spiro[cyclopropane-1,3’-indolin]-6’-amine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of spiro[cyclopropane-1,3’-indolin]-6’-amine involves its interaction with specific molecular targets and pathways. The spirocyclic structure imparts unique conformational properties that can enhance binding affinity to biological targets. For instance, it may interact with enzymes or receptors involved in disease pathways, leading to modulation of their activity. Detailed studies on its binding interactions and molecular dynamics are ongoing to elucidate its precise mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic cyclopropane structure but are fused to steroidal frameworks.
Spiro[cyclopropane-1,9’-fluorene]: This compound features a spirocyclic cyclopropane linked to a fluorene moiety.
Spirooxindoles: These compounds have a spirocyclic structure involving an oxindole ring and are widely studied for their biological activities.
Uniqueness
Spiro[cyclopropane-1,3’-indolin]-6’-amine is unique due to its specific fusion of a cyclopropane ring with an indoline moiety, which imparts distinct physicochemical properties and biological activities. Its three-dimensional structure offers advantages in drug design, such as improved solubility and metabolic stability compared to its monocyclic counterparts .
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
spiro[1,2-dihydroindole-3,1'-cyclopropane]-6-amine |
InChI |
InChI=1S/C10H12N2/c11-7-1-2-8-9(5-7)12-6-10(8)3-4-10/h1-2,5,12H,3-4,6,11H2 |
Clave InChI |
BUCSXHXFEOTOCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CNC3=C2C=CC(=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



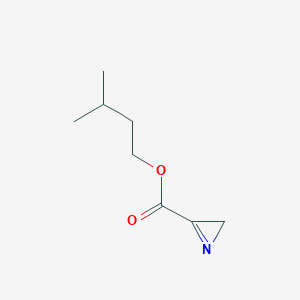
![4-Ethoxy-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11919887.png)
![2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine](/img/structure/B11919895.png)
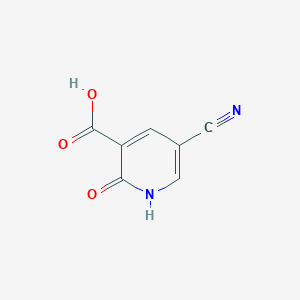
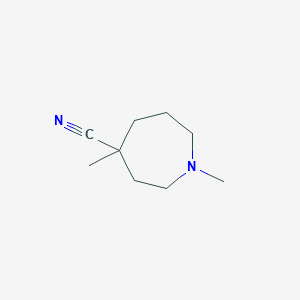
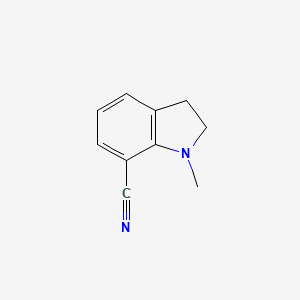
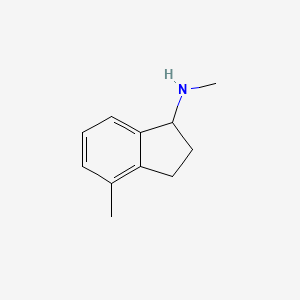
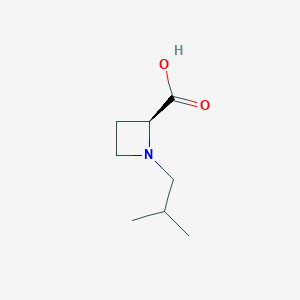
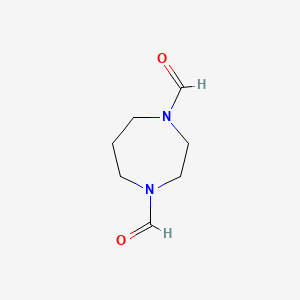

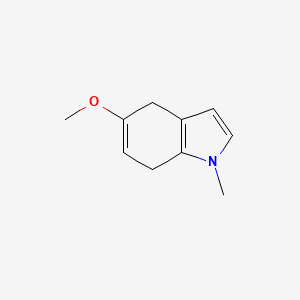
![(7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B11919945.png)
